molecular formula C18H19ClN6O3 B13824582 (5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B13824582
M. Wt: 402.8 g/mol
InChI Key: DTYIVUQLDHHKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3311~3,7~]dec-7-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a chlorophenyl group, a triazatricyclodecane moiety, and a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3311~3,7~]dec-7-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactionsThe final step involves the formation of the pyrimidine trione core under controlled conditions, such as specific temperature and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .

Major Products

Major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C18H19ClN6O3

Molecular Weight

402.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-6-hydroxy-5-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yliminomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C18H19ClN6O3/c19-12-1-3-13(4-2-12)25-16(27)14(15(26)21-17(25)28)5-20-18-6-22-9-23(7-18)11-24(8-18)10-22/h1-5,27H,6-11H2,(H,21,26,28)

InChI Key

DTYIVUQLDHHKNF-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)N=CC4=C(N(C(=O)NC4=O)C5=CC=C(C=C5)Cl)O

Origin of Product

United States

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